Diammonium cerium(IV) sulfate dihydrate

Descripción

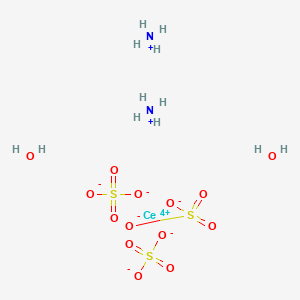

Diammonium cerium(IV) sulfate dihydrate (CAS: 10378-47-9) is an inorganic compound with the molecular formula Ce(NH₄)₄(SO₄)₄·2H₂O and a molecular weight of 632.55 g/mol . It is a yellow-orange crystalline solid with a melting point of 130°C and is classified as an ACS reagent with a purity of ≥94% . Key impurities include ≤0.01% Fe and ≤0.03% phosphate (PO₄³⁻) .

This compound is widely used in volumetric analysis due to its stable oxidation state (Ce⁴⁺ → Ce³⁺) and solubility in dilute sulfuric acid . It also serves as a catalyst in organic synthesis and redox reactions. Safety data indicate it is a skin, eye, and respiratory irritant (Hazard Code: Xi; H315-H319-H335) .

Propiedades

Fórmula molecular |

CeH12N2O14S3 |

|---|---|

Peso molecular |

500.4 g/mol |

Nombre IUPAC |

diazanium;cerium(4+);trisulfate;dihydrate |

InChI |

InChI=1S/Ce.2H3N.3H2O4S.2H2O/c;;;3*1-5(2,3)4;;/h;2*1H3;3*(H2,1,2,3,4);2*1H2/q+4;;;;;;;/p-4 |

Clave InChI |

HUVXDYKGRYROPX-UHFFFAOYSA-J |

SMILES canónico |

[NH4+].[NH4+].O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diammonium cerium(IV) sulfate dihydrate can be synthesized by reacting cerium(IV) oxide (CeO₂) with sulfuric acid (H₂SO₄) and ammonium sulfate ((NH₄)₂SO₄). The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{CeO}_2 + 2\text{H}_2\text{SO}_4 + (NH_4)_2\text{SO}_4 + 2\text{H}_2\text{O} \rightarrow (NH_4)_4\text{Ce(SO}_4)_4 \cdot 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of diammonium cerium(IV) sulfate dihydrate involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration .

Análisis De Reacciones Químicas

Types of Reactions: Diammonium cerium(IV) sulfate dihydrate primarily undergoes oxidation reactions due to its strong oxidizing nature. It can also participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include organic compounds such as alcohols, ketones, and aldehydes. The reactions typically occur in acidic conditions, often using sulfuric acid as the medium.

Substitution Reactions: These reactions may involve ligands that can replace the sulfate groups under controlled conditions.

Major Products:

Oxidation Reactions: The major products are often oxidized forms of the starting materials, such as carboxylic acids from alcohols.

Substitution Reactions: The products depend on the substituting ligands but generally include new cerium complexes

Aplicaciones Científicas De Investigación

Diammonium cerium(IV) sulfate dihydrate has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the oxidation of alcohols to aldehydes and ketones.

Biology: The compound is employed in various biochemical assays to study oxidative stress and redox reactions in biological systems.

Medicine: It is used in the synthesis of pharmaceutical intermediates and in the development of diagnostic reagents.

Industry: The compound is utilized in the production of specialty chemicals, catalysts, and in the etching of electronic components

Mecanismo De Acción

The primary mechanism by which diammonium cerium(IV) sulfate dihydrate exerts its effects is through electron transfer reactions. As a strong oxidizing agent, it accepts electrons from other compounds, leading to their oxidation. The cerium(IV) ion (Ce⁴⁺) is reduced to cerium(III) (Ce³⁺) in the process. This electron transfer is facilitated by the high oxidation potential of the cerium(IV) ion, making it effective in various redox reactions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Cerium(IV) Sulfate Tetrahydrate (Ce(SO₄)₂·4H₂O)

- CAS : 13590-82-4 (anhydrous) or 18923-36-9 (tetrahydrate; conflicting sources) .

- Purity : ≥98% assay as Ce(SO₄)₂·H₂O, with ≤0.005% Fe and ≤0.003% Pb .

- Applications : Analytical reagent for iodometric titrations and catalyst in sulfuric acid media .

- Key Differences: Lacks ammonium ions, reducing solubility in aqueous solutions compared to the diammonium form. Higher thermal stability (calcined at 600°C in Ce/ZnO synthesis) .

Cerium(IV) Ammonium Sulfate (Anhydrous)

- CAS : 13840-04-5 .

- Purity : 99% (REO basis).

- Applications : Industrial oxidation processes and research.

- Key Differences :

Diammonium Cerium(IV) Nitrate Dihydrate

- CAS : 12125-48-3 .

- Formula: Ce(NH₄)₂(NO₃)₆·2H₂O.

- Purity : 99.99% (REO basis).

- Applications : Stronger oxidizing agent than sulfate derivatives, used in aggressive redox reactions .

Diammonium Cobalt(II) Sulfate

- CAS : 13586-38-4 .

- Formula : Co(NH₄)₂(SO₄)₂.

- Applications : Electroplating and educational demonstrations.

- Key Differences :

Data Tables

Table 1: Comparative Properties of Cerium(IV) Compounds

*CAS discrepancies exist between anhydrous and hydrated forms.

Table 2: Impurity Profiles

| Compound | Fe (%) | PO₄³⁻ (%) | Cl⁻ (%) | Heavy Metals (Pb, %) |

|---|---|---|---|---|

| Diammonium cerium(IV) sulfate dihydrate | ≤0.01 | ≤0.03 | N/A | N/A |

| Cerium(IV) sulfate tetrahydrate | ≤0.005 | ≤0.01 | ≤0.001 | ≤0.003 |

Research Findings

- Photocatalysis: Ce/ZnO nanocomposites (synthesized from cerium(IV) sulfate tetrahydrate) demonstrate enhanced hydrogen production under UV light due to Ce³⁺/Ce⁴⁺ redox cycling .

- Analytical Chemistry: Diammonium cerium(IV) sulfate dihydrate shows superior reproducibility in ferrous ion quantification compared to non-ammonium cerium salts .

- Safety : The ammonium sulfate dihydrate’s low heavy metal content (<0.01%) makes it preferable for pharmaceutical applications over nitrate variants .

Notes

- CAS Discrepancies : Some sources conflate anhydrous and hydrated cerium(IV) sulfate under CAS 13590-82-4. Verify with authoritative databases like PubChem.

- Abbreviations Avoided : Full chemical names are used per user guidelines.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.